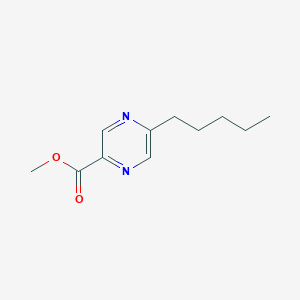
Methyl 5-pentylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-pentylpyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a pentyl group at the 2-position, along with a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methyl 5-pentylpyrazine-2-carboxylate typically involves the esterification of 5-pentylpyrazine-2-carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
5-pentylpyrazine-2-carboxylic acid+methanolH2SO4Methyl 5-pentylpyrazine-2-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts, such as gamma-Al2O3, can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-pentylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 5-pentylpyrazine-2-carboxylic acid.
Reduction: 5-pentylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Methyl 5-pentylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as diabetes and hyperlipidemia.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties
Wirkmechanismus
The mechanism of action of Methyl 5-pentylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in conditions like diabetes. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-methylpyrazine-2-carboxylate
- Methyl 2-pyrazinecarboxylate
- 5-Methylpyrazine-2-carboxylic acid
Uniqueness
Methyl 5-pentylpyrazine-2-carboxylate is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
89967-30-6 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
methyl 5-pentylpyrazine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-5-6-9-7-13-10(8-12-9)11(14)15-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XAPJLKAPAFQNJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















